

# Physical and chemical properties of Thiophene-3,4-dicarboxylic acid

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## Compound of Interest

Compound Name: Thiophene-3,4-dicarboxylic acid

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## Thiophene-3,4-dicarboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Thiophene-3,4-dicarboxylic acid**, a heterocyclic compound, is a pivotal building block in the realms of medicinal chemistry, organic electronics, and materials science.<sup>[1]</sup> Its unique structural arrangement, featuring a sulfur-containing aromatic ring functionalized with two adjacent carboxylic acid groups, imparts a distinct reactivity profile that makes it a versatile precursor for a wide array of complex molecules.<sup>[1]</sup> This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and key reactions, and a visual representation of its synthetic and reactive pathways.

## Core Physical and Chemical Properties

**Thiophene-3,4-dicarboxylic acid** is typically a yellow to beige or light brown crystalline solid under standard conditions.<sup>[2][3][4]</sup> It is poorly soluble in water but demonstrates good solubility in alcoholic organic solvents like methanol.<sup>[3][4]</sup> Due to the presence of two electron-withdrawing carboxyl groups, the thiophene ring exhibits a different reactivity pattern compared to unsubstituted thiophene.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical data for **Thiophene-3,4-dicarboxylic acid**.

Table 1: Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> O <sub>4</sub> S	[3][5][6][7][8][9][10]
Molecular Weight	172.16 g/mol	[1][3][6][7][8][10]
Melting Point	227-231 °C	[2][3][7]
Boiling Point	272.46 °C (rough estimate)	[2][3]
Appearance	Yellow to beige-pinkish or light brown crystalline powder	[2][3]
Solubility	Soluble in Methanol	[3]

Table 2: Chemical and Spectroscopic Data

Property	Value	Source(s)
pKa (Predicted)	3.36 ± 0.20	[2]
UV max (H <sub>2</sub> O)	240 nm	[2][3]
InChI Key	ZWWLLYJRPKYTDF-UHFFFAOYSA-N	[1][5][6]
SMILES	<chem>C1=C(C(=CS1)C(=O)O)C(=O)O</chem>	[6]

## Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **Thiophene-3,4-dicarboxylic acid** are crucial for its application in research and development.

## Synthesis via Hydrolysis of Thiophene-3,4-dicarbonitrile

A high-yielding and common method for preparing **Thiophene-3,4-dicarboxylic acid** is through the hydrolysis of thiophene-3,4-dicarbonitrile.<sup>[1]</sup> This process involves the conversion of the nitrile groups to carboxylic acids using a strong base, followed by acidification.<sup>[1]</sup>

Detailed Protocol:

- **Reaction Setup:** In a suitable reaction vessel, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and a significant molar excess of potassium hydroxide (KOH) (56.1 g, 1 mol) in a high-boiling point solvent such as ethylene glycol (167 ml).<sup>[1][2][3]</sup>
- **Reaction Conditions:** Heat the mixture and stir overnight.<sup>[2][3]</sup> The use of a high-boiling solvent allows the reaction to proceed at a sufficiently high temperature to facilitate the hydrolysis of the aromatic nitriles.<sup>[1]</sup>
- **Work-up:**
  - Cool the reaction solution and pour it into distilled water.<sup>[2][3]</sup>
  - Wash the aqueous solution with diethyl ether to remove any unreacted starting material or organic byproducts.<sup>[1][2][3]</sup>
  - Acidify the aqueous layer with saturated hydrochloric acid.<sup>[2][3]</sup>
  - Extract the organic materials with ethyl acetate.<sup>[2][3]</sup>
- **Purification:**
  - Dry the organic layer over magnesium sulfate (MgSO<sub>4</sub>).<sup>[2][3]</sup>
  - Evaporate the solvent.<sup>[2][3]</sup>
  - Perform recrystallization from distilled water to obtain pure **thiophene-3,4-dicarboxylic acid**.<sup>[2][3]</sup> This procedure can yield up to 88% of the desired product (15.2 g).<sup>[2][3]</sup>

## Reduction to Thiophene-3,4-dimethanol

The carboxylic acid groups of **Thiophene-3,4-dicarboxylic acid** can be reduced to their corresponding primary alcohols, yielding Thiophene-3,4-dimethanol. This transformation

requires the use of potent reducing agents due to the stability of carboxylic acids.[1]

#### General Protocol:

- **Reaction Setup:** In a dry 100 mL Schlenk flask equipped with a stir bar and rubber septum, add **Thiophene-3,4-dicarboxylic acid** (5 mmol) and tetrahydrofuran (THF) (15 mL).[4]
- **Cooling:** Place the mixture in an ice bath to cool it to 0°C.[4]
- **Addition of Reducing Agent:** Slowly add a solution of borane in THF ( $\text{BH}_3 \cdot \text{THF}$ ) (3 equivalents) to the mixture.[4] Alternatively, other strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) can be used.[1]
- **Reaction Monitoring and Work-up:** The reaction progress should be monitored by a suitable technique (e.g., TLC). Upon completion, the reaction is typically quenched carefully with water or an acidic solution, followed by extraction and purification of the product.

## Chemical Reactivity and Applications

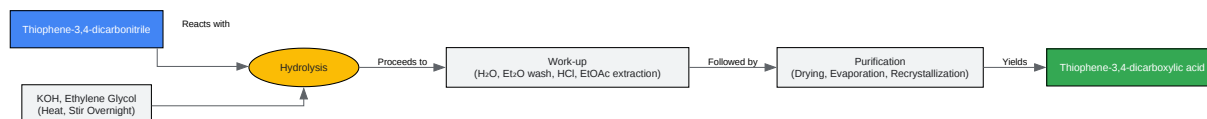
**Thiophene-3,4-dicarboxylic acid** serves as a versatile intermediate in organic synthesis. The carboxyl groups can undergo esterification with alcohols, typically requiring an acid catalyst.[4] It can also undergo condensation reactions with nucleophilic reagents like aromatic amines to form new heterocyclic compounds, such as 3,4-thiophenedicarboxamide when reacted with aniline.[4] Furthermore, being an ortho-dicarboxylic acid, it can undergo dehydration to form the corresponding acid anhydride.[4]

The thiophene ring itself can undergo electrophilic aromatic substitution, such as halogenation, which would primarily occur at the electron-rich  $\alpha$ -positions (2- and 5-positions).[1] However, the presence of two deactivating carboxyl groups makes nitration significantly more challenging.[1]

The applications of **Thiophene-3,4-dicarboxylic acid** and its derivatives are extensive. They are utilized as synthetic precursors for organic electronics materials and in the preparation of conductive and coordination polymers.[1][2][3] In the field of drug development, thiophene-containing compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11][12] Thiophene derivatives are considered privileged structures in medicinal chemistry.[12]

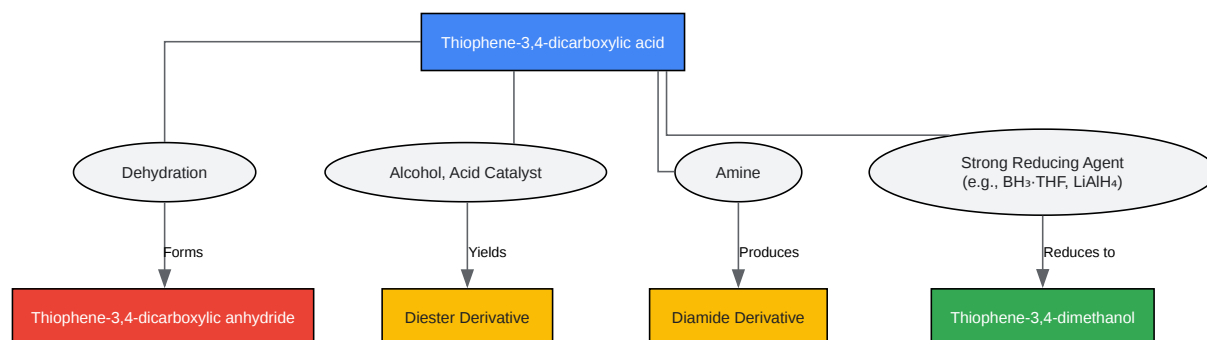
## Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways of **Thiophene-3,4-dicarboxylic acid**.



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Caption: Synthesis of **Thiophene-3,4-dicarboxylic acid** via hydrolysis.



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Caption: Key reaction pathways of **Thiophene-3,4-dicarboxylic acid**.

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